molecular formula C22H29NO4S2 B12159870 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12159870
M. Wt: 435.6 g/mol
InChI Key: IBGWKDNLDLBHBC-MNDPQUGUSA-N
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Description

The compound 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone derivative characterized by:

  • A Z-configuration at the C5 benzylidene double bond, critical for biological activity due to spatial orientation .
  • A 4-(octyloxy)benzylidene substituent, introducing lipophilicity via the octyloxy chain, which may enhance membrane permeability compared to shorter alkoxy groups .

Properties

Molecular Formula

C22H29NO4S2

Molecular Weight

435.6 g/mol

IUPAC Name

4-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H29NO4S2/c1-2-3-4-5-6-7-15-27-18-12-10-17(11-13-18)16-19-21(26)23(22(28)29-19)14-8-9-20(24)25/h10-13,16H,2-9,14-15H2,1H3,(H,24,25)/b19-16-

InChI Key

IBGWKDNLDLBHBC-MNDPQUGUSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo acid to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and 4-(octyloxy)benzaldehyde.

    Final Acidification: The final step involves the acidification of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzylidene group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Comparative Analysis of Thiazolidinone Derivatives
Compound Structure Substituents Biological Activity Key Findings References
Target Compound : 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid 4-Octyloxybenzylidene, butanoic acid Not explicitly reported (inferred: anticancer/antimicrobial) High lipophilicity due to octyloxy chain; potential for prolonged half-life
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one () 3-Fluorobenzylidene, amino acid side chain Anticancer Fluorine substituent enhances electron-withdrawing effects, improving binding to tyrosine kinase targets
(Z)-3-(3-Hydroxyphenyl)-5-(indolylmethylene)thiazolidinone () Indolylmethylene, benzoic acid Antibacterial/Antifungal Aromatic heterocycles (indole) enhance π-π stacking with microbial enzymes
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]butanoic acid () 2-Methoxybenzylidene, butanoic acid Supplier data only Methoxy group balances lipophilicity and solubility; commercial availability noted
4-{(5Z)-5-[4-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid () 4-Allyloxybenzylidene, butanoic acid Not reported Allyloxy group introduces potential for further functionalization (e.g., polymerization)

Biological Activity

4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features that confer significant biological activity. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a thiazolidinone core fused with a butanoic acid moiety and an octyloxybenzylidene substituent. The structural formula can be represented as:

C25H30N2O4S2\text{C}_{25}\text{H}_{30}\text{N}_{2}\text{O}_{4}\text{S}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing multiple signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The thiazolidinone core is known to bind to enzymes, potentially inhibiting their activity. This interaction is crucial for modulating metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, altering cellular responses and signaling cascades.
  • Modulation of Signaling Pathways : It has been shown to affect several critical pathways including:
    • TNF Alpha Signaling Pathway
    • MAPK Signaling Pathway
    • Wnt Signaling Pathway
    • PPAR Alpha Pathway

Biological Activities

Research highlights several biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that derivatives of thiazolidinones exhibit significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, indicating a broad spectrum of antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones, including this compound, significantly inhibited the proliferation of breast cancer cells. The mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports indicated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

Synthesis and Optimization

The synthesis of 4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves several steps:

  • Formation of Thiazolidinone Ring : Reaction of thiosemicarbazide with a suitable aldehyde.
  • Introduction of Octyloxy Group : Utilizing a benzylidene condensation reaction.
  • Final Coupling with Butanoic Acid : Achieved through esterification or amidation.

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